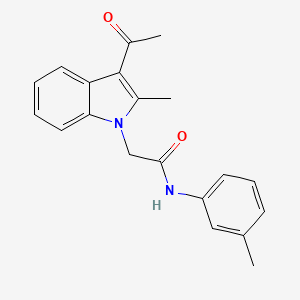

![molecular formula C21H24FN3O4 B4630096 2-(4-fluorophenyl)-N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}acetamide](/img/structure/B4630096.png)

2-(4-fluorophenyl)-N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}acetamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic aromatic compounds or acids, and through processes like reductive amination, condensation, and functional group transformations. For instance, compounds with similar structures have been synthesized from hydroxyphenylacetic acid, followed by characterization through IR, NMR, and mass spectral studies, demonstrating the complexity and versatility of synthetic routes available for such molecules (Jayadevappa et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of compounds in this class reveals intricate details about their conformation, stereochemistry, and intermolecular interactions. X-ray crystallography has been employed to elucidate the structure, showing linearly extended conformations and various interplanar angles between amide groups, which are crucial for their biological activity and interaction with biological receptors (Camerman et al., 2005).

Chemical Reactions and Properties

Chemical reactivity studies highlight the versatility of these compounds in undergoing further chemical transformations, such as halogenation, nitration, and coupling reactions, to introduce new functional groups or to modify the existing structure for enhanced properties or biological activity. Their chemical stability, reactivity towards various reagents, and the ability to form derivatives are critical for their application in medicinal chemistry and material science (Nirogi et al., 2019).

Applications De Recherche Scientifique

Electrophilic Fluorination Agents

Compounds containing fluorophenyl groups, such as "2-(4-fluorophenyl)-N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}acetamide," can be utilized in the development of electrophilic fluorinating agents. For instance, N-halogeno compounds, like perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], demonstrate the potential for site-selective fluorination under mild conditions. Such agents are valuable for synthesizing fluorinated organic compounds, which are of significant interest in medicinal chemistry due to their pharmacokinetic properties (Banks, Besheesh, & Tsiliopoulos, 1996).

Synthesis of Degradation Products

Compounds with morpholine and fluorophenyl functional groups are important in studying the degradation products of pharmaceuticals. For example, research on the synthesis of major degradation products of the antibiotic Linezolid has led to the selective hydrolysis of its ester and amide bonds, yielding compounds like N-[(2R)-3[[3-fluoro-4-(4-morpholino)phenyl]amino]-2-hydroxypropyl] acetamide. Understanding these degradation pathways is crucial for drug stability and efficacy assessments (Huang et al., 2014).

Modulating Transporter Activities

Research into compounds with acetamide structures has shown applications in modulating neurotransmitter transporters. For example, modafinil, a compound related in functionality, has been studied for its ability to occupy dopamine and norepinephrine transporters in vivo and modulate their activities. Such compounds offer insights into developing treatments for neuropsychiatric disorders by targeting transporter proteins (Madras et al., 2006).

Antimicrobial Applications

The incorporation of morpholino and phenylacetamide groups into compounds has shown potential in antimicrobial applications. Synthesis of novel analogs, such as 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, and their subsequent evaluation against various bacterial and fungal strains highlight the role of these compounds in developing new antimicrobial agents. Some synthesized compounds have exhibited superior in vitro activity compared to standard drugs, indicating their potential in combating microbial resistance (Jayadevappa, Nagendrappa, Umesh, & Chandrashekar, 2012).

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-N-[3-methoxy-4-[(2-morpholin-4-ylacetyl)amino]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O4/c1-28-19-13-17(23-20(26)12-15-2-4-16(22)5-3-15)6-7-18(19)24-21(27)14-25-8-10-29-11-9-25/h2-7,13H,8-12,14H2,1H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGBTXWXWKMXAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)F)NC(=O)CN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

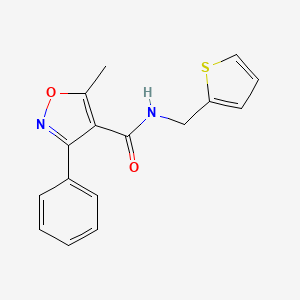

![N-[3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4630025.png)

![N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4630038.png)

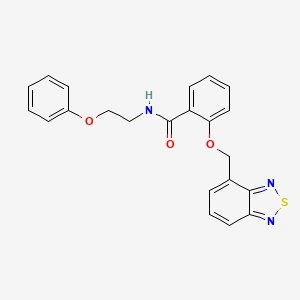

![2-[(4-bromophenyl)sulfonyl]-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4630050.png)

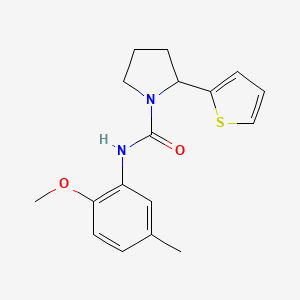

![2-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4630066.png)

![2-({methyl[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4630081.png)

![3-[2-({[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-1,3-oxazolidin-2-one](/img/structure/B4630088.png)

![N-9H-fluoren-2-yl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B4630094.png)

![N-ethyl-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4630112.png)

![4-(3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazin-2-yl)benzonitrile](/img/structure/B4630120.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4630126.png)